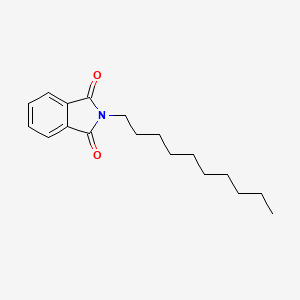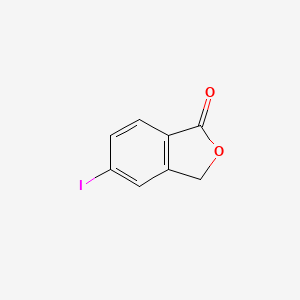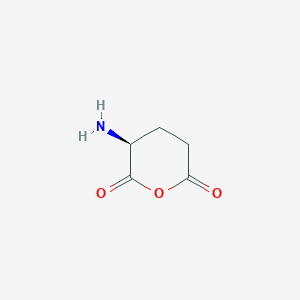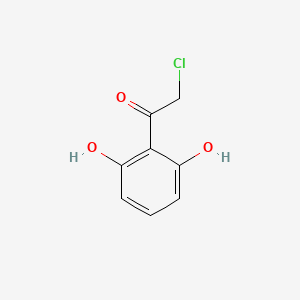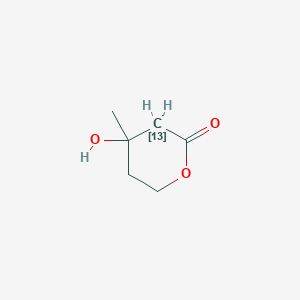
Mevalonolactone-2-13C
Overview
Description
Mevalonolactone-2-13C is a variant of mevalonolactone that contains a stable carbon-13 isotope at the second carbon position. This isotopically labeled compound is used extensively in scientific research due to its unique properties, which allow for detailed tracing and analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Preparation Methods
Mevalonolactone-2-13C is generally prepared by introducing the carbon-13 isotope in a chemical synthesis using an appropriate isotopically labeled reagent. A common method involves using a raw material containing a carbon-13 label, such as carbon-13-pyruvic acid, to start the reaction. Through a series of steps, including the use of reagents like benzyl bromide and silver oxide, the final product, this compound, is obtained .
Chemical Reactions Analysis
Mevalonolactone-2-13C undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert mevalonolactone into mevalonic acid.
Reduction: Reducing agents can be used to convert mevalonolactone into its corresponding alcohol.
Substitution: This reaction involves replacing one functional group in the molecule with another, often using reagents like halides or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions include mevalonic acid, mevalonic alcohol, and various substituted derivatives .
Scientific Research Applications
Mevalonolactone-2-13C has a wide range of scientific research applications:
Chemistry: It is used as a tracer in nuclear magnetic resonance spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.
Biology: The compound is used to investigate metabolic pathways, particularly those involving isoprenoid biosynthesis.
Medicine: It is employed in research related to cholesterol biosynthesis and the development of cholesterol-lowering drugs.
Industry: This compound is used in the production of isotopically labeled compounds for various industrial applications .
Mechanism of Action
The mechanism by which Mevalonolactone-2-13C exerts its effects involves its incorporation into metabolic pathways where it acts as a precursor to isoprenoids. The labeled carbon-13 atom allows researchers to trace its incorporation and transformation within these pathways, providing insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
Mevalonolactone-2-13C can be compared with other isotopically labeled variants of mevalonolactone, such as:
- Mevalonolactone-1-13C
- Mevalonolactone-1,2-13C2
- Mevalonolactone-5-13C
These compounds differ in the position of the carbon-13 isotope, which affects their use in specific types of research. This compound is unique in its labeling at the second carbon position, making it particularly useful for studies focusing on specific metabolic transformations .
Properties
IUPAC Name |
4-hydroxy-4-methyl(313C)oxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVXNLLUYHCIIH-AZXPZELESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCOC(=O)[13CH2]1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60487212 | |
| Record name | Mevalonolactone-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60487212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53771-22-5 | |
| Record name | Mevalonolactone-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60487212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



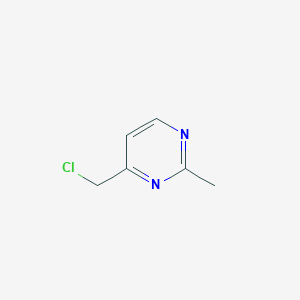
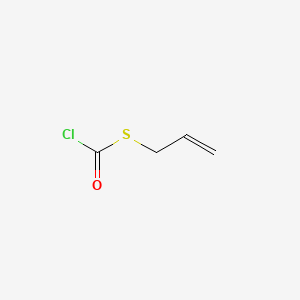
![5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine](/img/structure/B1610540.png)
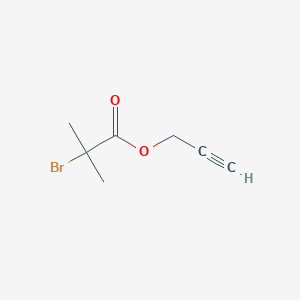
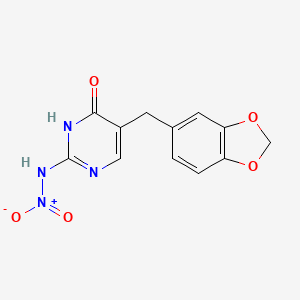
![3-[2-(Bromomethyl)phenyl]thiophene](/img/structure/B1610544.png)

